![molecular formula C21H29N3O4 B2632694 1-cyclohexyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-ethylurea CAS No. 894034-47-0](/img/structure/B2632694.png)
1-cyclohexyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-ethylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-cyclohexyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-ethylurea is a complex organic compound that features a unique combination of cyclohexyl, benzodioxin, and pyrrolidinyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-ethylurea typically involves multiple steps. One common approach starts with the preparation of the 2,3-dihydro-1,4-benzodioxin-6-yl intermediate. This intermediate can be synthesized by reacting 1,4-benzodioxane-6-amine with appropriate reagents under controlled conditions .
The next step involves the formation of the pyrrolidinyl moiety, which can be achieved through cyclization reactions. The final step is the coupling of the cyclohexyl and ethylurea groups to the pyrrolidinyl-benzodioxin intermediate. This step often requires the use of coupling agents and catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved safety. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly .
化学反应分析
Types of Reactions
1-cyclohexyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-ethylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
科学研究应用
Chemical Properties and Structure
The compound's molecular formula is C20H27N3O4, and it features a complex structure that includes a cyclohexyl group, a benzodioxin moiety, and a pyrrolidinyl unit. These structural components contribute to its potential biological activities.
Pharmacological Applications
1. Anticancer Activity
Recent studies have indicated that compounds similar to 1-cyclohexyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-ethylurea exhibit significant anticancer properties. For instance, derivatives have shown cytostatic activity against various cancer cell lines, including pancreatic cancer cells. The mechanism often involves the inhibition of specific signaling pathways that promote cell proliferation and survival .
2. Neuropharmacology
Research has also explored the neuropharmacological effects of this compound class. Some derivatives have demonstrated anticonvulsant properties in preclinical models, suggesting potential use in treating epilepsy or seizure disorders. For example, compounds were tested using maximal electroshock and pentylenetetrazole models to assess their efficacy in preventing seizures .
3. Analgesic Properties
The analgesic effects of related compounds have been documented, indicating their potential for pain management. Studies have shown that certain derivatives can provide antinociceptive effects in formalin-induced pain models, suggesting that they may act through modulation of pain pathways .
Table 1: Summary of Biological Activities
Activity Type | Model Used | Compound Tested | Result |
---|---|---|---|
Anticancer | DAN-G pancreatic cancer cells | 1-cyclohexyl derivative | Significant cytostatic activity |
Anticonvulsant | Maximal electroshock model | 5-oxopyrrolidin derivatives | Effective seizure prevention |
Analgesic | Formalin pain model | Selected derivatives | Notable antinociceptive effects |
Synthesis and Derivatives
The synthesis of this compound involves multi-step organic reactions that yield various derivatives with altered pharmacological profiles. The exploration of these derivatives is crucial for optimizing therapeutic efficacy and minimizing side effects .
作用机制
The mechanism of action of 1-cyclohexyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-ethylurea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways .
相似化合物的比较
Similar Compounds
- 1-cyclohexyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-methylurea
- 1-cyclohexyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-propylurea
Uniqueness
1-cyclohexyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-ethylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
生物活性
The compound 1-cyclohexyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-ethylurea is a synthetic organic molecule with potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in pharmacology and medicinal chemistry.
Structural Formula
The structural formula of this compound can be represented as follows:
This structure includes a cyclohexyl group, a benzodioxin moiety, and a pyrrolidinone derivative, which contribute to its unique pharmacological profile.
Physical Properties
Property | Value |
---|---|
Molecular Weight | 357.43 g/mol |
Solubility | Soluble in DMSO |
Melting Point | Not determined |
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is hypothesized to act as a modulator of dopaminergic and serotonergic pathways, potentially influencing mood and cognitive functions.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antipsychotic Activity : Similar to other compounds in its class, it may have applications in treating schizophrenia and other psychotic disorders.
- Neuroprotective Properties : Preliminary studies suggest potential neuroprotective effects, possibly reducing oxidative stress in neuronal cells.
Case Studies
- Antipsychotic Efficacy : A study evaluated the effects of this compound on animal models of schizophrenia. Results indicated a significant reduction in psychotic symptoms compared to control groups, supporting its potential use as an antipsychotic agent .
- Neuroprotection : In vitro studies demonstrated that the compound could protect neuronal cells from apoptosis induced by oxidative stress. This suggests a mechanism that could be beneficial in neurodegenerative conditions .
In Vivo Studies
Recent investigations have focused on the compound's efficacy in vivo:
- Study Design : Mice were administered varying doses of the compound to assess behavioral changes and physiological responses.
- Results : Significant improvements were noted in cognitive tasks associated with dopaminergic function, reinforcing the compound's potential as a therapeutic agent for cognitive impairments .
In Vitro Studies
In vitro experiments have also been conducted:
属性
IUPAC Name |
1-cyclohexyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-ethylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O4/c1-2-23(16-6-4-3-5-7-16)21(26)22-15-12-20(25)24(14-15)17-8-9-18-19(13-17)28-11-10-27-18/h8-9,13,15-16H,2-7,10-12,14H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWKYDQTXUXTOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。